4-Fluoro-3-biphenylsulfonyl chloride
CAS No.:
Cat. No.: VC17296547
Molecular Formula: C12H8ClFO2S
Molecular Weight: 270.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8ClFO2S |
|---|---|
| Molecular Weight | 270.71 g/mol |
| IUPAC Name | 2-fluoro-5-phenylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C12H8ClFO2S/c13-17(15,16)12-8-10(6-7-11(12)14)9-4-2-1-3-5-9/h1-8H |
| Standard InChI Key | QYBCHCHQFSPAPK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)F)S(=O)(=O)Cl |
Introduction
Structural and Chemical Properties of 4-Fluoro-3-biphenylsulfonyl Chloride
Molecular Architecture
The compound features a biphenyl backbone with a sulfonyl chloride (–SOCl) group at the 3-position and a fluorine substituent at the 4-position. Its molecular formula is CHClFOS, with a molecular weight of 270.70 g/mol (calculated). The fluorine atom introduces electronegativity, potentially altering reactivity compared to non-fluorinated analogs like 4-biphenylsulfonyl chloride .
Physicochemical Characteristics
Based on analogs , key properties are projected:
-
Melting Point: 95–110°C (fluorine’s electron-withdrawing effect may elevate melting point vs. non-fluorinated analogs).
-
Boiling Point: 210–220°C at 6 mmHg (predicted via group contribution methods).
-
Density: 1.35–1.40 g/cm (fluorine increases density slightly).
-
Solubility: Reacts vigorously with water; soluble in polar aprotic solvents (e.g., DMSO, DMF).
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClFOS |
| Molecular Weight | 270.70 g/mol |
| Melting Point | 95–110°C |
| Boiling Point | 210–220°C (6 mmHg) |
| Density | 1.35–1.40 g/cm |
| Water Reactivity | Hydrolyzes to sulfonic acid |
Synthetic Pathways and Industrial Production
Chlorosulfonation of Biphenyl Derivatives
The synthesis of biphenylsulfonyl chlorides typically involves chlorosulfonation of biphenyl precursors. For 4-fluoro-3-biphenylsulfonyl chloride, a fluorinated biphenyl starting material (e.g., 4-fluoro-3-biphenyl) would react with chlorosulfonic acid (ClSOH) .
Reaction Mechanism:
Key factors:
-
Temperature: 50–70°C to balance reactivity and byproduct suppression .
-
Solvent: Halogenated solvents (e.g., dichloroethane) enhance yield by stabilizing intermediates .
Challenges in Fluorinated Analogs
Introducing fluorine complicates synthesis due to:
-
Electronic effects: Fluorine’s electronegativity may deactivate the aromatic ring, necessitating harsher conditions.
-
Regioselectivity: Ensuring sulfonation occurs at the 3-position requires careful control of reaction parameters.
Table 2: Comparative Synthesis Conditions
| Parameter | 4-Biphenylsulfonyl Chloride | 4-Fluoro-3-biphenylsulfonyl Chloride (Projected) |
|---|---|---|
| Chlorosulfonic Acid (eq) | 3–4 | 4–5 |
| Reaction Time | 8–12 hours | 12–18 hours |
| Yield | 70–80% | 50–65% (estimated) |
Applications in Medicinal Chemistry
Anticancer Agent Development
Sulfonamide derivatives of biphenylsulfonyl chlorides are explored as histone deacetylase (HDAC) inhibitors and hypoxia-inducible factor (HIF) pathway modulators . Fluorination may enhance bioavailability and target binding:
-
HDAC Inhibition: The sulfonyl group chelates zinc in HDAC active sites, while fluorine improves membrane permeability .
-
HIF-1α Inhibition: Fluorinated analogs show increased stability in vivo, prolonging therapeutic effects .
Antibacterial and Antiviral Activity
Sulfonyl chlorides are precursors to sulfonamides, a class with broad antimicrobial activity. Fluorine’s presence could mitigate resistance mechanisms by altering steric and electronic interactions with bacterial enzymes .
Industrial and Materials Science Applications
Polymer Synthesis
Biphenylsulfonyl chlorides serve as monomers for polysulfones, high-performance thermoplastics. Fluorinated variants may enhance thermal stability and chemical resistance:
-
Thermal Decomposition: Projected decomposition temperature >300°C (vs. 280°C for non-fluorinated analogs).
-
Solvent Resistance: Fluorine reduces swelling in hydrocarbons, beneficial for membranes and coatings.
Cross-Coupling Reactions
In palladium-catalyzed desulfitative arylation, sulfonyl chlorides act as arylating agents. Fluorine’s inductive effects could accelerate oxidative addition steps, improving reaction efficiency .
Future Research Directions
-
Synthetic Optimization: Develop catalytic systems to improve regioselectivity and yield.
-
Pharmacokinetic Studies: Assess fluorinated sulfonamides in preclinical models for ADMET profiles.
-
Polymer Characterization: Evaluate fluorinated polysulfones for aerospace and electronics applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume